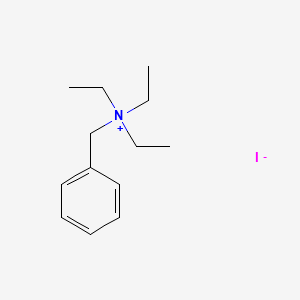

Benzyltriethylammonium iodide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10409. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

benzyl(triethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N.HI/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;/h7-11H,4-6,12H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLJBISFJGEYMT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968828 | |

| Record name | N-Benzyl-N,N-diethylethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5400-94-2 | |

| Record name | Benzenemethanaminium, N,N,N-triethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5400-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltriethylammonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005400942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5400-94-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N,N-diethylethanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltriethylammonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Benzyltriethylammonium iodide mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Benzyltriethylammonium Iodide

Abstract

This compound (BTEAI) is a quaternary ammonium salt that has carved a significant niche in modern synthetic chemistry. Its primary role is that of a Phase-Transfer Catalyst (PTC), a class of catalysts that ingeniously solve the long-standing problem of reacting chemical species located in separate, immiscible phases. This guide provides a detailed exploration of the core mechanism of BTEAI, moving from fundamental principles to practical applications. We will dissect the catalytic cycle, examine the structural attributes that confer its unique activity, and present validated experimental protocols for its use in nucleophilic substitution and polymerization reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to effectively leverage BTEAI to accelerate reactions, improve yields, and enable syntheses that would otherwise be impractical.

Introduction: The Challenge of Biphasic Reactions

In the landscape of chemical synthesis, a frequent challenge arises when reactants are partitioned between two immiscible liquid phases, most commonly an aqueous phase and an organic phase.[1] Ionic nucleophiles (e.g., hydroxides, cyanides, halides) are often soluble in water but insoluble in organic solvents where the electrophilic substrate resides. Consequently, the reaction rate is limited to the minuscule interfacial area between the two phases, leading to impractically slow conversions or no reaction at all.[2]

Phase-Transfer Catalysis (PTC) emerged as an elegant solution to this problem.[3] A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase to another, thereby enabling the reaction to proceed.[4] this compound, a member of the quaternary ammonium salt family, is a highly effective PTC for a wide array of synthetic transformations.[5][6][7]

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 5400-94-2 | [5][8] |

| Molecular Formula | C13H22IN | [8] |

| Molecular Weight | 319.23 g/mol | [8] |

| Appearance | White crystalline solid | [5] |

| Solubility | Soluble in water, ethanol, acetone; Insoluble in nonpolar organic solvents. | [4][5] |

The Core Mechanism: Bridging the Immiscible Divide

The efficacy of this compound as a PTC is rooted in its amphiphilic structure. The molecule consists of a positively charged quaternary ammonium nitrogen atom, which is hydrophilic, bonded to four organic groups: three ethyl groups and one benzyl group. These alkyl/aryl groups are lipophilic, creating an organic-soluble cation.[4][9] This dual nature allows the cation to act as a "shuttle" for anions across the aqueous-organic interface.[10]

The mechanism, often referred to as the Starks' transfer mechanism, can be illustrated as a catalytic cycle.[11]

-

Anion Exchange at the Interface: In the aqueous phase, the iodide anion (I⁻) of the catalyst, [BzNEt₃]⁺I⁻, is exchanged for the reactant anion (Y⁻), which is the desired nucleophile (e.g., CN⁻, OH⁻, RO⁻). This forms a new ion pair, [BzNEt₃]⁺Y⁻.

-

Migration into the Organic Phase: Due to the bulky, lipophilic benzyl and ethyl groups surrounding the cationic nitrogen, the [BzNEt₃]⁺Y⁻ ion pair is soluble in the organic phase and migrates across the phase boundary.

-

Reaction with the Substrate: In the organic solvent, the anion (Y⁻) is poorly solvated and surrounded by the large organic cation. This creates a "naked," highly reactive nucleophile that readily attacks the organic substrate (R-X), leading to the formation of the product (R-Y) and a new catalyst-anion pair, [BzNEt₃]⁺X⁻, where X⁻ is the leaving group.[2][12]

-

Catalyst Regeneration: The [BzNEt₃]⁺X⁻ ion pair, still soluble in the organic phase, migrates back to the interface. Here, the leaving group anion (X⁻) is exchanged for a new reactant anion (Y⁻) from the aqueous phase, thus regenerating the active catalyst and completing the cycle.

This continuous process effectively transports the nucleophile into the organic phase, dramatically increasing the reaction rate.[10]

Caption: The catalytic cycle of this compound in phase-transfer catalysis.

Key Applications in Synthetic Chemistry

The ability of this compound to facilitate biphasic reactions makes it a versatile tool in organic synthesis.[12]

-

Nucleophilic Substitution Reactions: This is the most common application. BTEAI is highly effective in promoting Sₙ2 reactions, including C-, O-, N-, and S-alkylation, as well as esterification, cyanation, and halogen exchange (Finkelstein reaction).[4][10][13]

-

Polymerization Reactions: BTEAI and its chloride analogue (TEBAC) are used as catalysts and curing accelerators.[13] A notable application is in the synthesis of polycarbonates through transesterification and polycondensation reactions, where it serves as an effective catalyst.[14]

-

Generation of Reactive Intermediates: The catalyst can transfer bases like hydroxide into the organic phase, enabling dehydrohalogenation reactions and the in-situ generation of reactive species like carbenes (e.g., dichlorocarbene from chloroform).[13][15]

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems. The causality is clear: a control reaction run without the catalyst should show significantly lower conversion, thereby validating the efficacy of the PTC mechanism.

Protocol 1: PTC-Catalyzed Nucleophilic Substitution (Williamson Ether Synthesis)

This protocol details the synthesis of benzyl pentyl ether from 1-bromopentane and benzyl alcohol, a reaction that is inefficient without a PTC.

Materials:

-

1-Bromopentane

-

Benzyl alcohol

-

Sodium hydroxide (NaOH) pellets

-

This compound (BTEAI)

-

Toluene

-

Deionized water

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium hydroxide (4.0 g, 100 mmol) and deionized water (20 mL). Stir until the NaOH is fully dissolved.

-

Addition of Organic Phase: To the aqueous solution, add toluene (20 mL), benzyl alcohol (5.4 g, 50 mmol), 1-bromopentane (7.55 g, 50 mmol), and this compound (0.80 g, 2.5 mmol, 5 mol%).

-

Reaction Execution: Heat the biphasic mixture to 90°C with vigorous stirring. The vigorous agitation is crucial to maximize the interfacial surface area, which facilitates the anion exchange process.[2] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 3-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. The organic layer will separate from the aqueous layer.

-

Extraction & Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying & Isolation: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude benzyl pentyl ether.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure ether.

Self-Validation Control: Repeat the experiment precisely as described but omit the this compound. The observed reaction rate will be drastically lower, with minimal product formation after the same reaction time, confirming the catalyst's essential role.

Caption: Experimental workflow for a PTC-catalyzed Williamson ether synthesis.

Protocol 2: Synthesis of Polycarbonates via Transesterification

BTEAI and its analogues catalyze the transesterification of diols with diphenyl carbonate (DPC) to form polycarbonates, avoiding the use of toxic phosgene.[14]

Materials:

-

Bisphenol A (BPA) or other suitable diol

-

Diphenyl carbonate (DPC)

-

This compound (BTEAI) or Benzyltriethylammonium chloride (TEBAC)

-

High-vacuum line and Schlenk flask setup

Procedure:

-

Reactant Charging: In a Schlenk flask equipped with a mechanical stirrer and a distillation outlet connected to a vacuum line, charge Bisphenol A (1.0 eq), Diphenyl carbonate (1.05 eq), and BTEAI (0.1 mol%).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

-

Melt Polycondensation (Stage 1): Heat the mixture to 180°C under a slow stream of inert gas. The reactants will melt, and the transesterification reaction will begin, releasing phenol as a byproduct, which is slowly distilled off. Maintain these conditions for 1-2 hours.

-

High Vacuum (Stage 2): Gradually increase the temperature to 250-280°C while slowly reducing the pressure to <1 mmHg. This stage is critical for removing the final traces of phenol, which drives the polymerization equilibrium toward a high molecular weight polymer.

-

Polymerization: Continue the reaction under high temperature and vacuum for another 2-3 hours. The viscosity of the melt will increase significantly as the polymer chains grow.

-

Isolation: Cool the reactor to room temperature under an inert atmosphere. The resulting solid polycarbonate can be dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a non-solvent (e.g., methanol) for purification.

Conclusion

This compound operates through a robust and elegant phase-transfer catalysis mechanism. By forming a lipophilic ion pair with aqueous-soluble anions, it effectively shuttles reactive nucleophiles into the organic phase, overcoming kinetic barriers inherent to biphasic systems. This mechanism not only accelerates a wide range of reactions, from nucleophilic substitutions to polymerization, but also allows them to proceed under milder conditions with higher yields.[4][10] The straightforward, predictable, and highly effective nature of this mechanism ensures that BTEAI will remain a cornerstone catalyst in the toolkit of the modern synthetic chemist.

References

- Wikipedia. (n.d.). Quaternary ammonium cation.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quaternary Ammonium Salts in Modern Chemical Synthesis: A Focus on Tetrabutylammonium Nitrate.

- West, C. W., et al. (2025). Impact of sulfur heteroatoms on the activity of quaternary ammonium salts as phase transfer catalysts for nucleophilic displacement reactions. ResearchGate.

- SACHEM, Inc. (n.d.). Quaternary Ammonium Salts.

- Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).

- Janeczek, H., et al. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. MDPI.

- FAQ. (2025). How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst?.

- FAQ. (n.d.). What is the application of Benzyltriethylammonium chloride in organic synthesis?.

- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). SCIREA Journal of Chemical Engineering.

- ResearchGate. (n.d.). Synthesis of polycarbonates and polycarbonate/polyester copolymers through an ester-carbonate exchange reaction.

- PubChem - NIH. (n.d.). Benzyltrimethylammonium iodide.

- Leveraging Benzyltriethylammonium Chloride for Efficient Organic Synthesis. (n.d.).

- Foy, E., et al. (2009). Synthesis of linear aliphatic polycarbonate macroglycols using dimethylcarbonate. ResearchGate.

- Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. (n.d.).

- Google Patents. (n.d.). US4131731A - Process for preparing polycarbonates.

- Bohrium. (2013). Zwitterionic Ring-Opening Polymerization for the Synthesis of High Molecular Weight Cyclic Polymers.

- Advanced Materials Letters. (n.d.). Living and Immortal Ring-Opening Polymerization of Cyclic Esters.

- PMC - NIH. (n.d.). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications.

- NIH. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state.

- ResearchGate. (2025). Ring-Opening Polymerization of epsilon-Caprolactone Catalyzed by Yttrium Trisphenolate in the Presence of 1,2-Propanediol.

Sources

- 1. nbinno.com [nbinno.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. biomedres.us [biomedres.us]

- 4. How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. sacheminc.com [sacheminc.com]

- 8. alfachemic.com [alfachemic.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. Page loading... [guidechem.com]

- 13. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 14. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components | MDPI [mdpi.com]

- 15. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Benzyltriethylammonium Iodide: Properties, Mechanisms, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Quaternary Ammonium Salts in Modern Synthesis

Benzyltriethylammonium iodide, a quaternary ammonium salt, serves as a cornerstone reagent in diverse fields of chemical synthesis, from academic research to industrial-scale pharmaceutical production. Its unique molecular architecture, featuring a lipophilic benzyl group and a charged hydrophilic core, endows it with powerful catalytic properties, most notably as a Phase Transfer Catalyst (PTC). This guide provides a comprehensive overview of its physical and chemical properties, delves into the causality of its catalytic mechanism, presents actionable experimental protocols, and explores its applications, offering field-proven insights for professionals in chemical and drug development.

Core Physicochemical & Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its effective application. The compound is a white to off-white crystalline solid.[1] Key identifiers and physical characteristics are summarized below.

Chemical Structure

The structure consists of a central nitrogen atom quaternized by three ethyl groups and one benzyl group, with iodide as the counter-ion. This amphiphilic nature is the source of its catalytic prowess.

Caption: Chemical structure of this compound.

Physical & Chemical Data Summary

The following table consolidates the essential quantitative data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 5400-94-2 | [1][2][3] |

| Molecular Formula | C₁₃H₂₂IN | [2][3][4] |

| Molecular Weight | 319.23 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder or solid | [1][3] |

| Melting Point | 171°C | [3] |

| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [1] |

Spectroscopic Characterization

Full characterization relies on standard spectroscopic methods. Representative ¹H NMR and ¹³C NMR spectral data are available through chemical databases and serve as a benchmark for confirming substance identity and purity.[5] Infrared (IR) spectroscopy can also be used to identify characteristic functional group vibrations.

The Core Mechanism: Phase Transfer Catalysis (PTC)

The primary utility of this compound stems from its function as a phase transfer catalyst. Many crucial organic reactions, particularly nucleophilic substitutions, involve a salt (often a nucleophile, soluble in an aqueous phase) and an organic substrate (soluble in an immiscible organic phase). Without intervention, the reaction is impractically slow as the reactants cannot interact.

Causality of Catalysis: this compound bridges this immiscibility gap.[6]

-

Ion Exchange: In the aqueous phase, the iodide anion of the catalyst exchanges with the reactant anion (e.g., hydroxide, cyanide) to form a new quaternary ammonium salt.

-

Phase Transfer: The newly formed ion pair, [BnNEt₃]⁺[Nu]⁻, possesses sufficient lipophilicity due to its benzyl and ethyl groups to migrate from the aqueous phase into the organic phase.

-

Reaction: Now in the organic phase, the "naked" nucleophile is highly reactive and attacks the organic substrate, forming the desired product.

-

Catalyst Regeneration: The quaternary ammonium cation pairs with the leaving group anion from the substrate and shuttles back to the aqueous phase, where it can repeat the cycle.

This catalytic cycle avoids the need for harsh, anhydrous conditions or expensive polar aprotic solvents, aligning with the principles of green chemistry.[7]

Caption: The catalytic cycle of this compound in PTC.

Synthesis and Experimental Protocols

A robust understanding of a reagent includes its preparation and practical application. The following protocols are designed as self-validating systems, detailing the "why" behind each step.

Protocol: Synthesis of this compound

This procedure is analogous to the well-established synthesis of quaternary ammonium salts (the Menshutkin reaction). The reaction involves the Sₙ2 alkylation of a tertiary amine with an alkyl halide.

Principle: Triethylamine, a nucleophilic tertiary amine, attacks the electrophilic benzylic carbon of benzyl iodide. The resulting quaternary ammonium salt is typically a stable, crystalline solid that can be purified by recrystallization.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve triethylamine (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.

-

Reagent Addition: Slowly add benzyl iodide (1.0-1.1 eq) to the stirred solution at room temperature. Causality: A slight excess of the alkylating agent ensures complete consumption of the amine. The addition should be controlled as the reaction is exothermic.

-

Reaction Execution: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting amine is consumed.

-

Product Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to induce crystallization. If precipitation is slow, the product can be precipitated by adding a non-polar solvent like diethyl ether.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any unreacted starting materials.

-

Drying & Characterization: Dry the purified white solid under vacuum. Confirm identity and purity via melting point analysis and NMR spectroscopy.

Protocol: Application in a PTC-Mediated Ether Synthesis

This protocol demonstrates the use of this compound in a classic Williamson ether synthesis, reacting an aqueous phenoxide with an organic alkyl halide.

Principle: The catalyst transports the phenoxide nucleophile from the aqueous phase into the organic phase to react with 1-bromobutane, forming butyl phenyl ether.

Step-by-Step Methodology:

-

Aqueous Phase Preparation: In a two-neck flask, dissolve phenol (1.0 eq) and sodium hydroxide (1.1 eq) in water to form sodium phenoxide in situ.

-

Organic Phase & Catalyst Addition: Add 1-bromobutane (1.2 eq) dissolved in an organic solvent like toluene. Add a catalytic amount of this compound (typically 1-5 mol%). Causality: A stoichiometric excess of the alkyl halide drives the reaction to completion. Only a catalytic amount of the PTC is needed as it regenerates.

-

Reaction Execution: Heat the biphasic mixture to 70-80°C with vigorous stirring. Causality: Vigorous stirring is crucial to maximize the interfacial surface area between the two phases, facilitating efficient phase transfer. Monitor the reaction by GC or TLC.

-

Work-up: After completion, cool the mixture to room temperature. Separate the organic layer using a separatory funnel.

-

Purification: Wash the organic layer with dilute NaOH solution to remove any unreacted phenol, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by vacuum distillation or column chromatography to yield pure butyl phenyl ether. Confirm the structure using spectroscopic methods.

Industrial & Research Applications

The versatility of this compound and related PTCs makes them invaluable in various sectors.

-

Pharmaceutical Synthesis: It is employed in the synthesis of complex drug intermediates and active pharmaceutical ingredients (APIs), where mild reaction conditions are necessary to preserve sensitive functional groups.[1][8]

-

Agrochemicals: The synthesis of many pesticides and herbicides relies on reactions facilitated by PTCs.[1]

-

Polymer Chemistry: It can act as a curing accelerator for epoxy resins and other polymerization reactions.[8][9]

-

Fine & Specialty Chemicals: Used broadly in the synthesis of fragrances, dyes, and other high-value organic compounds.[8] It can also be used as a precursor for other reagents, such as the preparation of benzyltriethylammonium dichloroiodate, a mild iodinating agent.[10]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the reagent.

-

Hazard Identification: this compound is classified as causing skin irritation (H315) and serious eye irritation (H319). It may also be harmful if swallowed or inhaled.[11]

-

Handling Precautions: Always handle in a well-ventilated area or fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[1] The compound should be kept under an inert atmosphere as it can be sensitive to moisture.

Conclusion

This compound is more than a simple salt; it is a powerful problem-solving tool for the modern chemist. Its efficacy as a phase transfer catalyst enables reactions between immiscible phases under mild, efficient, and often environmentally benign conditions. By understanding its fundamental properties, the mechanism of its action, and validated experimental protocols, researchers and drug development professionals can leverage this versatile reagent to accelerate innovation in chemical synthesis.

References

- ChemBK. (2024, April 9). Benzyl trimethylammonium iodide - Physico-chemical Properties.

- Organic Syntheses. (n.d.). 2-methylbenzyldimethylamine.

- National Center for Biotechnology Information. (n.d.). Benzyltrimethylammonium iodide. PubChem Compound Database.

- CP Lab Safety. (n.d.). This compound, min 98%, 100 grams.

- American Chemical Society. (n.d.). Benzyltriethylammonium Dichloroiodate/Sodium Bicarbonate Combination as an Inexpensive, Environmentally Friendly, and Mild Iodin.

- International Journal of Pharmaceutical Sciences and Research. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW.

- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022, August 12). SCIREA Journal of Chemistry.

- How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst?. (2025, August 12). LinkedIn.

- WebQC. (n.d.). ammonium iodide.

- CORE. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by.

- Leveraging Benzyltriethylammonium Chloride for Efficient Organic Synthesis. (n.d.). LinkedIn.

- Organic Chemistry Portal. (n.d.). Benzyl iodide synthesis by iodination or substitution.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. This compound(5400-94-2) 1H NMR [m.chemicalbook.com]

- 6. biomedres.us [biomedres.us]

- 7. iajpr.com [iajpr.com]

- 8. Preparation method and application of benzyltriethylammonium chloride_Chemicalbook [chemicalbook.com]

- 9. How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. downloads.ossila.com [downloads.ossila.com]

Benzyltriethylammonium iodide CAS number 5400-94-2

An In-Depth Technical Guide to Benzyltriethylammonium Iodide (CAS 5400-94-2)

Authored by a Senior Application Scientist

Abstract

This compound (BTEAI), identified by CAS number 5400-94-2, is a quaternary ammonium salt that has carved a significant niche in modern organic synthesis. Its utility is most pronounced as a phase-transfer catalyst (PTC), where it masterfully bridges the reactivity gap between immiscible solvent systems. This guide provides a comprehensive technical overview of BTEAI, delving into its fundamental physicochemical properties, synthesis methodologies, and mechanistic action in catalysis. We will explore its diverse applications, supported by detailed experimental protocols and safety considerations, to equip researchers, chemists, and drug development professionals with the practical knowledge required for its effective and safe implementation.

Core Chemical Identity and Physicochemical Properties

This compound is a salt composed of a positively charged benzyltriethylammonium cation and an iodide anion.[1][2] The bulky, lipophilic nature of the organic cation is central to its function, allowing it to be soluble in nonpolar organic solvents while the ionic character facilitates interaction with anionic species.[1][3] This dual characteristic is the cornerstone of its catalytic activity.

Key physicochemical data are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5400-94-2 | [1][4][5][6][7][8][9] |

| Molecular Formula | C₁₃H₂₂IN | [1][5][7] |

| Molecular Weight | 319.23 g/mol | [1][6][7] |

| Appearance | White to off-white crystalline powder or solid.[1][4] | [1][4][8] |

| Melting Point | 168.0 - 173.0 °C | [8] |

| Solubility | Soluble in polar organic solvents like ethanol and acetone; insoluble in water.[4] | [4] |

| IUPAC Name | benzyl(triethyl)azanium;iodide | [6] |

| SMILES | CC(CC)CC1=CC=CC=C1.[I-] | [1][6] |

| InChI Key | JWLJBISFJGEYMT-UHFFFAOYSA-M | [1][6] |

Synthesis and Purification

The synthesis of quaternary ammonium salts like BTEAI is a foundational reaction in organic chemistry, typically achieved through the Menshutkin reaction—the alkylation of a tertiary amine. The causality is straightforward: the lone pair of electrons on the nitrogen atom of triethylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide.

The general synthesis route involves the reaction of triethylamine with benzyl iodide. A representative procedure, adapted from established methods for similar quaternary ammonium salts, is provided below.[10]

Diagram of Synthesis Reaction

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and must be performed with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethylamine (1.0 eq) in a suitable solvent such as absolute ethanol or acetone.

-

Addition of Alkylating Agent: While stirring the solution, add benzyl iodide (1.05 eq) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product. If precipitation is slow, a non-solvent like diethyl ether can be added to induce crystallization.

-

Purification: Collect the crude solid product by suction filtration and wash it with cold diethyl ether to remove unreacted starting materials.

-

Recrystallization: For higher purity, dissolve the crude product in a minimal amount of a hot solvent (e.g., acetone or ethanol) and recrystallize by adding a non-solvent (e.g., diethyl ether) and cooling.

-

Drying: Dry the purified white crystals under vacuum to yield the final product, this compound. Characterize by NMR and melting point analysis.

The Core Application: Phase-Transfer Catalysis (PTC)

The primary application of BTEAI is as a Phase-Transfer Catalyst (PTC), a role critical for reactions between reagents located in separate, immiscible phases (typically aqueous and organic).[1][2][4] Many nucleophiles (e.g., CN⁻, OH⁻, I⁻) are soluble in water but not in organic solvents where the electrophilic substrate resides. BTEAI resolves this dilemma.

Mechanism of Action

The mechanism relies on the BTEAI cation's ability to act as a "shuttle" for the aqueous-phase anion.

-

Ion Exchange: In the aqueous phase, the iodide anion of BTEAI is exchanged for the reactant anion (e.g., hydroxide, cyanide), forming a new ion pair, [BTEA]⁺[Nu]⁻.

-

Phase Transfer: The newly formed ion pair, with its bulky, lipophilic benzyl and ethyl groups, has sufficient organic character to migrate across the phase boundary into the organic layer.

-

Reaction: In the organic phase, the nucleophile ([Nu]⁻) is "naked" or poorly solvated. This state of high reactivity is a key pillar of PTC's effectiveness; the large cation and weak ion-pairing allow the nucleophile to readily attack the organic substrate.[11]

-

Catalyst Regeneration: After the reaction, the catalyst cation [BTEA]⁺ pairs with the leaving group anion and migrates back to the aqueous phase, where it can repeat the cycle. This regenerative process means only a catalytic amount (typically 1-5 mol%) is required.

Workflow: The Phase-Transfer Catalysis Cycle

Caption: Generalized workflow of this compound in PTC.

This catalytic cycle dramatically enhances reaction rates for a variety of transformations, including:

-

Nucleophilic Substitutions: Williamson ether synthesis, cyanation, and halogen exchange reactions.[3]

-

Alkylations: C-, N-, O-, and S-alkylation reactions.[11]

-

Oxidations: Using oxidizing agents like permanganate or dichromate, which can be transferred into the organic phase.

Other Synthetic Applications

Beyond its role as a classic PTC, BTEAI and its derivatives serve as versatile reagents. For instance, it can be converted into Benzyltriethylammonium dichloroiodate, an effective and mild reagent for the iodination of anilines.[12] This method is noted for being environmentally friendly as the reagent can be prepared in aqueous solutions from inexpensive starting materials.[12]

Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is paramount when handling this compound. The compound is classified as an irritant.

Hazard Identification

Based on available Safety Data Sheets (SDS), BTEAI presents the following hazards:[13][14]

| Hazard Code | Description | Class |

| H315 | Causes skin irritation | Skin Irritation, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritation, Category 2 |

| H335 | May cause respiratory irritation | STOT SE, Category 3 |

Recommended Safety Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13][15]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[13][14] Prevent dust formation.[16]

-

Storage:

-

Incompatible Materials: Strong oxidizing agents.[16]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.[13][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice.[13][15]

-

Inhalation: Move person to fresh air. If you feel unwell, get medical attention.[13][15]

-

Conclusion

This compound is more than a simple quaternary ammonium salt; it is a powerful enabling tool for organic synthesis. Its efficacy as a phase-transfer catalyst provides elegant solutions to longstanding challenges of cross-phase reactivity, leading to higher yields, milder reaction conditions, and greater efficiency. For researchers and drug development professionals, a thorough understanding of its properties, mechanism, and handling requirements is essential for leveraging its full potential in the laboratory and beyond.

References

- ChemBK. (2024, April 9). Benzyl trimethylammonium iodide.

- Organic Syntheses. (n.d.). 2-methylbenzyldimethylamine.

- ChemBK. (2024, April 10). BENZYLTRIBUTYLAMMONIUM IODIDE.

- National Center for Biotechnology Information. (n.d.). Benzyltrimethylammonium iodide. PubChem.

- CP Lab Safety. (n.d.). This compound, min 98%, 100 grams.

- MySkinRecipes. (n.d.). Benzyltrimethylammonium iodide.

- American Chemical Society. (n.d.). Benzyltriethylammonium Dichloroiodate/Sodium Bicarbonate Combination as an Inexpensive, Environmentally Friendly, and Mild Iodin. Organic Letters.

- Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC).

- SpectraBase. (n.d.). This compound - [1H NMR].

- FAQ. (2025, June 12). How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst.

- FAQ. (n.d.). What is the application of Benzyltriethylammonium chloride in organic synthesis?.

- Sustainable Energy & Fuels (RSC Publishing). (n.d.). A study on the nature of the thermal decomposition of methylammonium lead iodide perovskite, CH3NH3PbI3.

- National Center for Biotechnology Information. (2023, September 21). Thermal Decomposition of 2- and 4-Iodobenzyl Iodide Yields Fulvenallene and Ethynylcyclopentadienes. PMC.

- ResearchGate. (2025, August 5). (PDF) Thermal decomposition of tetraalkylammonium iodides.

- ResearchGate. (2025, August 7). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings.

Sources

- 1. CAS 5400-94-2: Benzenemethanaminium, N,N,N-triethyl-, iodi… [cymitquimica.com]

- 2. This compound | 5400-94-2 [chemicalbook.com]

- 3. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. alfachemic.com [alfachemic.com]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound | 5400-94-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 5400-94-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. Page loading... [guidechem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. downloads.ossila.com [downloads.ossila.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of Benzyltriethylammonium Iodide in Organic Solvents

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the solubility characteristics of Benzyltriethylammonium Iodide (BTEAI). As a quaternary ammonium salt, BTEAI's efficacy in various applications, particularly as a phase-transfer catalyst, is intrinsically linked to its solubility in organic media. This document provides a detailed exploration of its solubility, the underlying scientific principles, and practical methodologies for its assessment.

Introduction to this compound

This compound, with the chemical formula C₁₃H₂₂IN, is a quaternary ammonium salt that presents as a white to off-white crystalline solid.[1][2] Its structure, featuring a positively charged nitrogen atom bonded to a benzyl group and three ethyl groups, alongside an iodide counter-ion, imparts unique properties that make it a valuable tool in organic synthesis. A primary application of BTEAI is as a phase-transfer catalyst (PTC), where it facilitates the transfer of reactants between immiscible phases, thereby accelerating reaction rates and improving yields.[1][3] The effectiveness of BTEAI in this role is highly dependent on its ability to dissolve in the organic phase of a reaction mixture.

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in a given solvent.[4][5] For an ionic compound such as this compound, its dissolution in an organic solvent is a more complex phenomenon governed by several factors:

-

Solvent Polarity: Polar solvents are generally more effective at dissolving ionic compounds. While BTEAI is an ionic salt, the presence of the benzyl and triethyl groups provides a degree of lipophilicity, allowing for solubility in a range of organic solvents.[6]

-

Dielectric Constant: Solvents with a higher dielectric constant are better able to separate the cation and anion of the salt, facilitating dissolution.

-

Intermolecular Forces: The interactions between the solvent molecules and the benzyltriethylammonium cation and the iodide anion play a crucial role. These can include ion-dipole interactions and van der Waals forces.[7]

-

Lattice Energy of the Salt: The energy required to break apart the crystal lattice of the solid BTEAI must be overcome by the energy released upon solvation of the ions.

Solubility Profile of this compound

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively consolidated in publicly available literature. However, qualitative descriptions indicate its solubility in polar organic solvents. For instance, it is known to be soluble in ethanol and acetone.[1] The analogous compound, benzyltriethylammonium chloride, is noted to be soluble in water, ethanol, and other polar solvents.[8] Generally, quaternary ammonium salts show enhanced solubility in organic solvents like DMSO and methanol.[7]

To provide a practical overview, the following table summarizes the expected qualitative solubility of this compound in a selection of common organic solvents, based on general principles of solubility for quaternary ammonium salts.

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Methanol | CH₃OH | Polar Protic | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |

| Acetone | CH₃COCH₃ | Polar Aprotic | Soluble[1] |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble |

| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Moderately Soluble |

| Tetrahydrofuran | C₄H₈O | Polar Aprotic | Slightly Soluble |

| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble |

This table is a predictive guide. Experimental verification is essential for specific applications.

Experimental Determination of Solubility

Accurate determination of solubility is critical for process optimization and ensuring reproducible results. The following is a standardized protocol for quantifying the solubility of this compound in an organic solvent.

Isothermal Equilibrium Method

This method involves preparing a saturated solution of the solute at a constant temperature and then determining the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the mixture to stand undisturbed at the experimental temperature for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any suspended solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated HPLC method or another suitable quantitative technique to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visual Representation of the Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound can be influenced by several experimental conditions.

-

Temperature: For most solid solutes, solubility increases with temperature.[5] This is because the dissolution process is often endothermic. However, this relationship should be determined experimentally for each solvent system.

-

Presence of Other Solutes: The presence of other electrolytes or organic compounds in the solution can affect the solubility of BTEAI through common ion effects or changes in the overall polarity of the medium.

-

Purity of Solute and Solvent: Impurities can significantly alter the measured solubility. Therefore, using high-purity starting materials is essential for obtaining accurate and reproducible data.

Practical Implications in Organic Synthesis

The choice of solvent in a phase-transfer catalyzed reaction is critical. The solvent must not only dissolve the organic substrate but also have a sufficient capacity to dissolve the this compound-reactant ion pair. A higher solubility of the catalyst in the organic phase generally leads to a higher concentration of the active catalytic species, which can result in a faster reaction rate.

However, a very high solubility of the catalyst in the organic phase can sometimes lead to challenges in its separation from the product mixture at the end of the reaction. Therefore, a balance must be struck between catalytic activity and ease of downstream processing.

Safety and Handling

This compound should be handled with appropriate safety precautions. It is known to cause skin and serious eye irritation.[2] It is advisable to wear protective gloves, eye protection, and a face shield when handling this compound.[2] Always consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[2]

Conclusion

The solubility of this compound in organic solvents is a key parameter that dictates its effectiveness as a phase-transfer catalyst and its utility in various other applications. A thorough understanding of the theoretical principles governing its solubility, coupled with rigorous experimental determination, is essential for the rational design and optimization of chemical processes. This guide provides a foundational framework for researchers and professionals working with this versatile quaternary ammonium salt.

References

- Guidechem. This compound 5400-94-2 wiki. URL

- Chem-Impex. Benzyltrimethylammonium iodide. URL

- TCI Chemicals. SAFETY DATA SHEET: this compound. URL

- ChemBK. Benzyl trimethylammonium iodide. URL

- National Institutes of Health, PubChem. Benzyltrimethylammonium iodide. URL

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound. URL

- Benchchem. Application Note: (2-Benzoylethyl)

- MDPI.

- Sigma-Aldrich. Benzyltributylammonium iodide 97. URL

- Benchchem. The Core Physicochemical Properties of Quaternary Ammonium Salts: An In-depth Technical Guide. URL

- ACS Publications. Characterization and Solution Properties of Quaternary-Ammonium-Salt-Type Amphiphilic Gemini Ionic Liquids. URL

- EMBIBE. Ionic Compounds: Solubility - Lab Experiments. URL

- Benchchem.

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.

- ResearchGate. What is the best methods for measuring the solubility of ionic solids in organic solvents? URL

- Sigma-Aldrich.

- FAQ. What is the application of Benzyltriethylammonium chloride in organic synthesis? URL

- Sigma-Aldrich. Solubility Rules for Ionic Compounds. URL

- ChemicalBook. This compound | 5400-94-2. URL

- A Minireview of Phase-Transfer C

- ChemicalBook. BENZYL IODIDE | 620-05-3. URL

- Chemistry LibreTexts. Chapter 17.1: Determining the Solubility of Ionic Compounds. URL

- BYJU'S. Factors Affecting Solubility. URL

- PubMed. [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. URL

- Fisher Scientific. Benzyltriethylammonium chloride, 98%. URL

- ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

- 1. Page loading... [guidechem.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. biomedres.us [biomedres.us]

- 4. chem.ws [chem.ws]

- 5. byjus.com [byjus.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. How Does Benzyltriethylammonium Chloride Work as an Effective Phase Transfer Catalyst? [jindunchemical.com]

An In-depth Technical Guide to the Spectroscopic Data of Benzyltriethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Benzyltriethylammonium Iodide

This compound is a quaternary ammonium salt with a wide range of applications, including as a phase-transfer catalyst in organic synthesis.[1] Its efficacy in such reactions is intrinsically linked to its molecular structure and the distribution of electron density, which can be meticulously probed using spectroscopic techniques. A thorough understanding of its ¹H NMR, ¹³C NMR, and IR spectra is paramount for confirming its identity, assessing its purity, and predicting its reactivity.

This guide will delve into the theoretical underpinnings and practical interpretation of the spectroscopic data of this compound, providing a robust resource for scientists in various fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are vital for a complete structural assignment.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton NMR (¹H NMR) provides information on the number of different types of protons, their relative numbers, and their neighboring protons. The chemical shift (δ) in ppm is a key parameter, indicating the electronic environment of a proton.[2][3]

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

-

Dissolution: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence chemical shifts.[4]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[5]

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher) using standard acquisition parameters.

Interpretation of the ¹H NMR Spectrum:

The structure of this compound presents distinct proton environments that give rise to characteristic signals.

-

Aromatic Protons (C₆H₅-): The five protons on the benzene ring are deshielded due to the ring current effect and typically appear in the range of δ 6.5-8.5 ppm.[6][7] Their specific chemical shifts and splitting patterns can provide information about the substitution on the ring.[4][8]

-

Benzylic Protons (-CH₂-Ph): The two protons of the methylene group attached to the aromatic ring are known as benzylic protons. These protons are deshielded by the adjacent aromatic ring and the positively charged nitrogen atom, typically resonating in the range of δ 2.2-3.0 ppm.[9] Depending on the molecular conformation and the proximity to a chiral center (if any), these protons can be chemically equivalent (singlet) or non-equivalent (leading to more complex splitting, such as an AB quartet).[10]

-

Ethyl Protons (-N⁺-(CH₂CH₃)₃):

-

Methylene Protons (-CH₂-): The six protons of the three methylene groups are adjacent to the positively charged nitrogen atom, which strongly deshields them. This results in a downfield shift, typically observed as a quartet due to coupling with the neighboring methyl protons.

-

Methyl Protons (-CH₃): The nine protons of the three methyl groups are further from the nitrogen and are therefore more shielded. They typically appear as a triplet due to coupling with the adjacent methylene protons.

-

dot ```dot graph Benzyltriethylammonium_Structure_H_NMR { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [color="#5F6368"];

// Nodes for atoms N [label="N⁺", fontcolor="#FFFFFF", fillcolor="#EA4335", style=filled, shape=circle]; C_benzyl_CH2 [label="CH₂", fontcolor="#202124"]; C_phenyl_1 [label="C", fontcolor="#202124"]; C_phenyl_2 [label="CH", fontcolor="#202124"]; C_phenyl_3 [label="CH", fontcolor="#202124"]; C_phenyl_4 [label="CH", fontcolor="#202124"]; C_phenyl_5 [label="CH", fontcolor="#202124"]; C_phenyl_6 [label="CH", fontcolor="#202124"];

C_ethyl1_CH2 [label="CH₂", fontcolor="#202124"]; C_ethyl1_CH3 [label="CH₃", fontcolor="#202124"]; C_ethyl2_CH2 [label="CH₂", fontcolor="#202124"]; C_ethyl2_CH3 [label="CH₃", fontcolor="#202124"]; C_ethyl3_CH2 [label="CH₂", fontcolor="#202124"]; C_ethyl3_CH3 [label="CH₃", fontcolor="#202124"];

// Edges for bonds N -- C_benzyl_CH2; C_benzyl_CH2 -- C_phenyl_1; C_phenyl_1 -- C_phenyl_2; C_phenyl_2 -- C_phenyl_3; C_phenyl_3 -- C_phenyl_4; C_phenyl_4 -- C_phenyl_5; C_phenyl_5 -- C_phenyl_6; C_phenyl_6 -- C_phenyl_1;

N -- C_ethyl1_CH2; C_ethyl1_CH2 -- C_ethyl1_CH3; N -- C_ethyl2_CH2; C_ethyl2_CH2 -- C_ethyl2_CH3; N -- C_ethyl3_CH2; C_ethyl3_CH2 -- C_ethyl3_CH3;

// Labels for proton environments label_aromatic [label="Aromatic Protons\n(δ 6.5-8.5 ppm)", pos="3.5,0.5!", fontcolor="#4285F4"]; label_benzyl [label="Benzylic Protons\n(δ 2.2-3.0 ppm)", pos="-2.5,0.5!", fontcolor="#34A853"]; label_ethyl_CH2 [label="Ethyl CH₂ Protons", pos="-1,-2.5!", fontcolor="#EA4335"]; label_ethyl_CH3 [label="Ethyl CH₃ Protons", pos="1,-3.5!", fontcolor="#FBBC05"]; }

Caption: Key IR vibrational modes for this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium to Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| Aromatic C-H | Out-of-plane Bend | 690 - 770 | Strong |

Conclusion

The spectroscopic data of this compound provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra precisely map the proton and carbon environments, confirming the connectivity of the benzyl and triethylammonium moieties. The IR spectrum complements this by identifying the key functional groups and vibrational modes present in the molecule. For researchers, scientists, and drug development professionals, a proficient interpretation of these spectra is fundamental for quality control, reaction monitoring, and understanding the chemical behavior of this important compound.

References

- IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry.

- Spectroscopy of Aromatic Compounds. (2024). OpenStax.

- Spectroscopy of Aromatic Compounds. (n.d.). Fiveable.

- Aromatic 13C NMR spectral data of quaternary ammonium salts. (2023). Molbank.

- Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts.

- IR Spectra of Aromatic Compounds. (2021). YouTube.

- Benzyltrimethylammonium iodide. (n.d.). PubChem.

- This compound - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay. (2021). ACS Omega.

- Quaternary Ammonium Salt as Alkylation Agent in the Three-Component Reactions for the Synthesis of Benzothiazoles in Water. (2014). The Royal Society of Chemistry.

- Trialkylammonium mixed salts in amine extraction systems. infrared study of the salts. (1988). Journal of Physical Chemistry.

- Infrared spectroscopic study of interionic hydrogen bonds in triethylammonium salts. (1983). Journal of the Chemical Society, Faraday Transactions 2.

- Table of Characteristic Proton NMR Shifts. (n.d.). University of Puget Sound.

- 1H NMR Chemical Shift. (n.d.). Oregon State University.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison.

- 1H splitting pattern of benzyl CH2 protons. (2018). Chemistry Stack Exchange.

- 1H NMR Spectroscopy. (n.d.). University of Bath.

- Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.

- 13C NMR Spectroscopy. (n.d.). University of Bath.

- ethyl ethanoate low high resolution H-1 proton nmr spectrum. (n.d.). Doc Brown's Chemistry.

- 1H NMR Spectroscopy. (n.d.). eCampusOntario Pressbooks.

- THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (1953). Journal of the Chemical Society.

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- C-13 NMR Spectrum. (n.d.). University of California, Berkeley.

- The infrared spectra of secondary amines and their salts. (1953). ResearchGate.

- Near-infrared spectroscopy of amine salts. (1966). Journal of Pharmaceutical Sciences.

- Chemical Shift. (2023). Chemistry LibreTexts.

Sources

- 1. This compound | 5400-94-2 [chemicalbook.com]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. fiveable.me [fiveable.me]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Comprehensive Technical Guide to the Thermal Stability of Benzyltriethylammonium Iodide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development and advanced chemical synthesis, the selection of reagents with well-defined and predictable stability profiles is paramount. Benzyltriethylammonium iodide, a quaternary ammonium salt, serves as a versatile phase-transfer catalyst and electrolyte, finding application in numerous synthetic protocols. Its efficacy in these roles is intrinsically linked to its stability under thermal stress. This guide provides an in-depth analysis of the thermal stability of this compound, offering a foundational understanding for its safe and effective implementation in research and manufacturing. As Senior Application Scientists, we present not just data, but a framework for interpreting the thermal behavior of this compound, grounded in mechanistic principles and validated analytical methodologies.

Introduction to this compound and its Thermal Stability

This compound ([BzNEt₃]I) is a quaternary ammonium salt characterized by a central nitrogen atom covalently bonded to one benzyl group and three ethyl groups, with an iodide counter-ion. Its utility in drug development and organic synthesis is significant, where it facilitates reactions between immiscible phases, thereby enhancing reaction rates and yields.

The thermal stability of [BzNEt₃]I is a critical parameter that dictates its operational limits. Exceeding these limits can lead to decomposition, resulting in the formation of impurities that may compromise the quality, safety, and efficacy of the final product. A thorough understanding of its thermal behavior is therefore not merely academic but a practical necessity for process optimization and regulatory compliance.

Theoretical Framework: Factors Influencing Thermal Stability

The thermal stability of quaternary ammonium salts is not an intrinsic constant but is influenced by a confluence of structural and environmental factors. For this compound, the key determinants include:

-

Cation Structure: The presence of a benzyl group attached to the nitrogen atom influences the cation's stability. The C-N bonds of the ethyl groups are susceptible to cleavage at elevated temperatures.

-

Anion Identity: The iodide anion plays a crucial role. Compared to other halides, the iodide ion is a better leaving group, which can influence the decomposition pathway and onset temperature.

-

Steric Hindrance: The bulky nature of the triethylammonium group provides some steric protection to the central nitrogen atom, which can impact the decomposition kinetics.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, while an inert atmosphere (e.g., nitrogen or argon) will favor non-oxidative decomposition mechanisms.

Key Thermal Parameters and Their Significance

A comprehensive thermal stability assessment of this compound involves the determination of several key parameters. These are primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

| Parameter | Description | Typical Value/Range | Analytical Technique |

| Melting Point (Tₘ) | The temperature at which the solid-to-liquid phase transition occurs. | ~168-173 °C | DSC |

| Onset Decomposition Temperature (Tₒₙₛₑₜ) | The temperature at which significant mass loss begins, indicating the start of decomposition. | Varies, but for related compounds, can be in the range of 200-300 °C | TGA |

| Peak Decomposition Temperature (Tₚₑₐₖ) | The temperature at which the rate of mass loss is at its maximum. | Dependent on heating rate and atmosphere | TGA (from DTG curve) |

| Enthalpy of Fusion (ΔHբ) | The heat absorbed during the melting process. | Data not readily available for this specific compound | DSC |

| Enthalpy of Decomposition (ΔHᏧ) | The heat released or absorbed during decomposition. | Data not readily available for this specific compound | DSC |

Note: The specific values for this compound may vary depending on the purity of the sample and the experimental conditions.

Mechanistic Insights into Thermal Decomposition

The thermal decomposition of this compound is proposed to proceed through several potential pathways, with the most probable being a reverse of the quaternization reaction (dealkylation).

Primary Decomposition Pathway: Reverse Menshutkin Reaction

The most likely decomposition route for this compound is the nucleophilic attack of the iodide anion on one of the α-carbon atoms of the ethyl or benzyl groups. This is essentially the reverse of the Menshutkin reaction used for its synthesis. This pathway can lead to two sets of products:

-

Attack on the ethyl group: This results in the formation of triethylamine and benzyl iodide.

-

Attack on the benzyl group: This yields diethylbenzylamine and ethyl iodide.

The relative prevalence of these two pathways will depend on the relative electrophilicity of the α-carbons and steric factors.

Caption: Proposed primary decomposition pathways for this compound.

Secondary Decomposition and Hofmann Elimination

While less favored for iodide salts compared to hydroxides, Hofmann elimination is another possible decomposition route, particularly at higher temperatures. This pathway requires the presence of a β-hydrogen on one of the alkyl groups and would lead to the formation of triethylamine, ethene, and hydrogen iodide.

Further decomposition of the primary products can also occur at elevated temperatures. For instance, benzyl iodide can undergo further reactions to form a variety of aromatic compounds.

Experimental Protocols for Thermal Analysis

To ensure the scientific integrity of thermal stability data, standardized and well-controlled experimental procedures are essential.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset decomposition temperature and characterize the mass loss profile of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA pan (platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

-

Temperature Range: 25 °C to 600 °C.

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C) to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve) to identify the peak decomposition temperatures.

-

Determine the onset decomposition temperature (Tₒₙₛₑₜ) using the tangent method.

-

Caption: Workflow for Thermogravimetric Analysis of this compound.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point, enthalpy of fusion, and to observe any other thermal events such as solid-solid transitions or decomposition exotherms/endotherms.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon.

-

Flow Rate: 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Temperature Program:

-

Heat from 25 °C to a temperature above the melting point (e.g., 200 °C).

-

Cool back to 25 °C at 10 °C/min.

-

Reheat to a higher temperature (e.g., 350 °C) to observe decomposition.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Determine the melting point (Tₘ) from the onset of the melting endotherm.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHբ).

-

Observe any exothermic or endothermic events associated with decomposition.

-

Caption: Workflow for Differential Scanning Calorimetry of this compound.

Interpretation of Results and Practical Implications

The data obtained from TGA and DSC analyses provide a comprehensive thermal stability profile of this compound. The Tₒₙₛₑₜ from TGA establishes the upper temperature limit for its use in prolonged applications. The DSC thermogram reveals its melting behavior, which is important for understanding its physical state during a reaction, and can also provide information on polymorphism if multiple melting or crystallization peaks are observed.

For drug development professionals, this information is critical for:

-

Process Safety: Preventing runaway reactions or pressure buildup due to unexpected decomposition.

-

Impurity Profiling: Understanding the potential decomposition products allows for the development of analytical methods to detect and quantify these impurities.

-

Formulation Development: The thermal stability will influence the choice of excipients and manufacturing processes (e.g., drying, milling).

-

Storage Conditions: Establishing appropriate storage temperatures to ensure long-term stability.

Conclusion

The thermal stability of this compound is a multi-faceted property governed by its molecular structure and the surrounding environment. Through the diligent application of analytical techniques such as TGA and DSC, a detailed understanding of its melting behavior and decomposition profile can be achieved. The primary decomposition pathway is likely the reverse of the Menshutkin reaction, yielding tertiary amines and alkyl/benzyl iodides. This in-depth technical guide provides the theoretical framework and practical methodologies for researchers, scientists, and drug development professionals to confidently assess and manage the thermal stability of this compound, ensuring its safe and effective use in their critical applications.

References

- Nieto-Gomez, L., et al. (2021). Synthesis and Characterization of New Organoammonium, Thiazolium, and Pyridinium Triiodide Salts: Crystal Structures, Polymorphism, and Thermal Stability. Crystals, 11(11), 1385. [Link]

- Sheldon, R. A. (2001). Catalytic reactions in ionic liquids.

- Kołodziejski, W. (2004). Thermal analysis of ionic liquids. Thermochimica Acta, 412(1-2), 45-49.

- Hiltz, J. A. (2000). Identification of poly (butadiene-acrylonitrile) copolymer rubbers using pyrolysis-gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 55(2), 135-150.

- TA Instruments. Differential Scanning Calorimetry (DSC)

- Marino, M. G., & Kreuer, K. D. (2015). Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids. ChemSusChem, 8(3), 513-523. [Link]

An In-depth Technical Guide to the Safe Handling of Benzyltriethylammonium Iodide

Introduction: Understanding Benzyltriethylammonium Iodide in a Research Context

This compound is a quaternary ammonium salt widely utilized by researchers, particularly in organic synthesis and drug development, as a phase-transfer catalyst (PTC). Its efficacy in facilitating reactions between immiscible liquid phases or between liquid and solid phases makes it an invaluable tool. However, its chemical reactivity and inherent toxicological properties necessitate a robust understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven approach to handling this compound safely in a laboratory setting, moving beyond mere compliance to foster a culture of proactive safety.

Hazard Identification and Risk Assessment: A Proactive Stance

A thorough risk assessment is the cornerstone of laboratory safety. For this compound, this involves a multi-faceted evaluation of its chemical, physical, and toxicological properties.

Toxicological Profile: More Than Skin Deep

-

Acute Toxicity: The analogous compound, benzyltrimethylammonium iodide, is harmful if swallowed.[1] Animal studies on benzyltrimethylammonium chloride showed that high doses resulted in cholinergic effects, such as salivation and tremors, and in some cases, mortality due to impacts on the cardiovascular system.[2] For benzyltriethylammonium chloride, the oral LD50 in rats is reported as 2,219 mg/kg, indicating it is harmful if ingested.[3]

-

Skin and Eye Irritation: Direct contact with this compound can cause significant skin and serious eye irritation.[1] This is a common characteristic of quaternary ammonium salts, which can disrupt cell membranes upon contact.

-

Respiratory Irritation: As a fine crystalline powder, this compound poses a risk of respiratory tract irritation if inhaled.[1] Dust generation during handling is a primary route of exposure that must be controlled.

Table 1: Summary of Toxicological Hazards

| Hazard Classification | Description | Primary Routes of Exposure |

| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion |

| Skin Corrosion/Irritation | Causes skin irritation. | Dermal Contact |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Ocular Contact |

| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation |

Physicochemical Hazards: Beyond the Obvious

Understanding the physical and chemical properties of this compound is crucial for anticipating its behavior under various laboratory conditions.

-

Hygroscopic Nature: This compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[4] This can affect its physical state and reactivity.

-

Thermal Decomposition: When heated to decomposition, quaternary ammonium iodides can release toxic and hazardous fumes, including nitrogen oxides (NOx), carbon monoxide, carbon dioxide, and hydrogen iodide.[5]

-

Incompatibility: this compound should be stored away from strong oxidizing agents, with which it can react violently.[4]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls to minimize exposure and appropriate PPE as the final line of defense.

Engineering Controls: The First Line of Defense

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory when weighing or transferring the solid to prevent inhalation of dust particles.

-

Containment: For procedures involving larger quantities or with a higher risk of aerosolization, the use of a glove box is recommended.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be deliberate and based on a thorough risk assessment.

-